molecular formula C19H20N4 B12248261 1-(2-Cyclopropylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile

1-(2-Cyclopropylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile

Cat. No.: B12248261
M. Wt: 304.4 g/mol
InChI Key: YGBIWWRCFIQOIW-UHFFFAOYSA-N
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Description

1-(2-Cyclopropylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidine ring fused with a piperidine ring, along with a phenyl group and a carbonitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclopropylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions in xylene, followed by the addition of a base . Another approach involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with DMF dimethyl acetal or ethyl orthoformate .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopropylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Cyclopropylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Cyclopropylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrimidine ring with a piperidine ring and a phenyl group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H20N4

Molecular Weight

304.4 g/mol

IUPAC Name

1-(2-cyclopropylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile

InChI

InChI=1S/C19H20N4/c20-14-19(16-4-2-1-3-5-16)9-12-23(13-10-19)17-8-11-21-18(22-17)15-6-7-15/h1-5,8,11,15H,6-7,9-10,12-13H2

InChI Key

YGBIWWRCFIQOIW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=CC(=N2)N3CCC(CC3)(C#N)C4=CC=CC=C4

Origin of Product

United States

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